molecular formula C10H18BN3O2 B13349677 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B13349677
M. Wt: 223.08 g/mol
InChI Key: LZZMPZVWYYDSOT-UHFFFAOYSA-N
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Description

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine (CAS 761446-44-0) is a pyrazole derivative featuring a boronate ester group at position 4 and an amine at position 3. Its molecular formula is C₁₀H₁₇BN₂O₂, with a molecular weight of 221.07 g/mol . This compound is widely used as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals . It is commercially available but listed as discontinued by some suppliers, suggesting challenges in synthesis or stability .

Properties

Molecular Formula

C10H18BN3O2

Molecular Weight

223.08 g/mol

IUPAC Name

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-3-amine

InChI

InChI=1S/C10H18BN3O2/c1-9(2)10(3,4)16-11(15-9)7-6-14(5)13-8(7)12/h6H,1-5H3,(H2,12,13)

InChI Key

LZZMPZVWYYDSOT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2N)C

Origin of Product

United States

Preparation Methods

Synthesis via Borylation of Halogenated Pyrazoles

Methodology:

  • Starting with 4-bromo-1-methylpyrazole, the boronate ester is synthesized through a catalytic borylation process.
  • The reaction employs pinacolborane (HBPin) as the boron source, catalyzed by iridium complexes such as [Ir(OMe)(COD)] or [Ir(cod)Cl] with suitable ligands (e.g., 1,10-phenanthroline or bipyridine derivatives).
  • The reaction is conducted under inert atmosphere (argon or nitrogen) in solvents like pentane, tetrahydrofuran (THF), or ether, at room temperature.

Reaction Conditions:

Parameter Details
Catalyst Iridium(I) complex (e.g., [Ir(OMe)(COD)])
Boron source Pinacolborane (HBPin)
Solvent Pentane, THF, or ether
Temperature Room temperature (~20°C)
Reaction Time 10–20 minutes for initial activation; 5 hours for complete borylation
Atmosphere Inert (argon or nitrogen)

Reaction Scheme:

4-Bromo-1-methylpyrazole + HBPin → 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Yield:

  • Typically yields range from 68% to 88%, depending on reaction specifics and purification methods.

Synthesis via Halogen-Metal Exchange and Borylation

  • An alternative approach involves halogen-metal exchange using n-Butyllithium or similar reagents, followed by quenching with boron reagents.
  • This method is less common due to harsher conditions but can be employed for specific substrate modifications.

Amine Functionalization at the Pyrazole 3-Position

  • The amino group at the 3-position can be introduced via nucleophilic substitution or via direct amination of the pyrazole ring.
  • Typical methods include reduction of nitro derivatives or amination using ammonia or amines under catalytic conditions.

Example Synthesis Data and Reaction Conditions

Step Reagents Conditions Duration Yield Notes
Borylation 4-Bromo-1-methylpyrazole + HBPin Iridium catalyst, inert atmosphere 5 hours ~68% Purification via washing with pentane; product characterized by NMR and MS
Amination Pyrazolyl boronic ester + NH3 Catalytic amination (e.g., Pd or Cu catalysts) Variable To be optimized Ensures formation of the amino group at position 3

Data Tables Summarizing Key Reaction Parameters

Parameter Range / Typical Values Reference
Catalyst [Ir(cod)Cl], [Ir(OMe)(COD)]
Boron reagent HBPin
Solvent Pentane, THF, Ether
Reaction Temperature 20°C
Reaction Time 0.5–5 hours
Yield 68–88%

Notes on Optimization and Purification

  • Purification : Typically achieved through washing with pentane and distillation or chromatography.
  • Characterization : Confirmed via NMR spectroscopy (¹H, ¹³C, ¹¹B), mass spectrometry, and melting point analysis.
  • Reaction Monitoring : Thin-layer chromatography (TLC) and gas chromatography-flame ionization detection (GC-FID) are employed for reaction progress.

The synthesis of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine predominantly involves the catalytic borylation of halogenated pyrazole derivatives using boron hydrides like pinacolborane, under mild conditions with iridium catalysts. The process is efficient, yielding high purity boronic esters suitable for subsequent functionalization, particularly amino group introduction at the pyrazole 3-position.

This synthesis strategy aligns with established protocols for boronic ester formation, emphasizing inert atmosphere handling, precise temperature control, and thorough purification to obtain analytically pure compounds.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

  • Boronic ester (pinacol ester):

    • A common precursor for Suzuki-Miyaura coupling , enabling cross-coupling with aryl halides or triflates .

    • The tetramethyl-1,3,2-dioxaborolan-2-yl group is typically stable under basic conditions but may require protection under acidic or oxidative environments .

  • 3-Amino group:

    • Likely serves as a directing group for electrophilic substitution (e.g., nitration, halogenation) due to its activating effect on the pyrazole ring.

    • May participate in nucleophilic reactions (e.g., acylation, alkylation) or act as a hydrogen bond donor in coordination chemistry.

  • Methyl group at position 1:

    • Stabilizes the pyrazole ring and may influence regioselectivity in substitution reactions.

Formation of the Boronic Ester

The synthesis of pyrazole-boronic acid pinacol esters typically involves:

  • Pyrazole ring formation via cyclization of hydrazine derivatives with carbonyl compounds .

  • Borylation using methods such as:

    • Transmetallation from trialkylboranes to pyrazole halides.

    • Cross-coupling with boronating agents (e.g., bis(pinacolato)diboron) .

For example, in analogous compounds, Stille or Suzuki couplings are employed to install the boronic ester .

Installation of the 3-Amino Group

The amine at position 3 could be introduced via:

  • Nucleophilic aromatic substitution (e.g., replacing a halogen/leaving group with an amine).

  • Reduction of nitro groups or amination of pyrazole precursors using reagents like NH₃ or HN₃.

Suzuki-Miyaura Coupling

The boronic ester enables coupling with aryl halides under palladium catalysis to form biaryl systems. For example:

Pyrazole-boronic ester+Aryl halidePd catalystCoupled product\text{Pyrazole-boronic ester} + \text{Aryl halide} \xrightarrow{\text{Pd catalyst}} \text{Coupled product}

This reaction is likely sensitive to steric hindrance from the 3-amino group, requiring optimization of ligands or reaction conditions .

FactorImpact on Reaction
Base Strength may influence boronic ester stability and coupling efficiency
Palladium source Pd(OAc)₂ or Pd(PPh₃)₄ may be used for catalytic cycles
Solvent THF or dioxane are common for Suzuki reactions

Electrophilic Substitution

The 3-amino group activates the pyrazole ring for electrophilic attack. Potential reactions include:

  • Nitration at position 5 (para to the amino group).

  • Halogenation (e.g., bromination) at position 5.

Nucleophilic Amination

The amine could participate in reactions such as:

  • Acylation with acyl chlorides to form amides.

  • Alkylation with alkyl halides to form N-alkyl derivatives.

Potential Challenges

  • Positional Selectivity: The 3-amino group may compete with the boronic ester for reaction sites, requiring careful control of reaction conditions.

  • Stability: Boronic esters are sensitive to acidic or strongly basic conditions, which could degrade the substrate during coupling .

  • Purification: The presence of both polar (amine) and nonpolar (boronic ester) groups may complicate isolation.

Comparison with Analogous Compounds

FeatureCurrent CompoundAnalogous Compounds (e.g., )
Position of amine Position 3Not present or at different positions
Boronic ester Position 4Position 4
Reactivity Potential for dual reactivityPrimarily focused on coupling reactions

Scientific Research Applications

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and medicinal chemistry research.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine in Suzuki-Miyaura cross-coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium(II) complex.

    Transmetalation: The boronic ester reacts with the palladium(II) complex, transferring the aryl or vinyl group to the palladium center.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl or alkenyl product and regenerating the palladium(0) catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Amine Substituents

N-(4-(1,3-dioxolan-2-yl)-3-methyl-1-phenyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-4-amine (2a) and Tetrazol-5-amine Analogs
  • Structural Differences : These compounds (e.g., 2a, 2b) retain the pyrazole core but replace the boronate ester with a dioxolane or phenyl group. The amine is positioned on fused heterocycles (triazole/tetrazole) rather than directly on the pyrazole ring .
  • Reactivity : Unlike the target compound, they lack boronate esters, limiting their utility in cross-coupling reactions.
4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine
  • Structural Differences : Bromine replaces the boronate ester, and the substituent at position 1 is a branched alkyl group .
  • Reactivity : The bromine atom serves as a leaving group for nucleophilic substitutions, contrasting with the boronate ester’s role in electrophilic couplings .

Boronate Ester-Containing Compounds

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • Applications: Used in similar Suzuki reactions but cannot participate in amine-specific derivatizations (e.g., amide formation) .
  • Commercial Status : Priced at ¥60,300/gram (97% purity), indicating higher availability compared to the discontinued amine derivative .
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine
  • Structural Differences : The pyrazole ring is replaced with indazole, a larger aromatic system .

Heterocyclic Amines with Non-Boronate Substituents

1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]pyrazol-3-amine
  • Structural Differences : Contains a dioxolane group instead of the boronate ester, reducing molecular weight (197.23 g/mol) .
  • Physical Properties: Predicted pKa of 3.84, suggesting moderate basicity, compared to the boronate ester’s unknown pKa .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structural Differences : Features a pyridinyl group and cyclopropylamine, enabling diverse interactions in drug design .
  • Synthesis : Prepared via Cu(I)-catalyzed coupling, contrasting with the Pd-mediated routes used for boronate esters .

Comparative Analysis of Key Properties

Property Target Compound 1-Methyl-4-Boronate Pyrazole 4-Bromo Pyrazole Indazole Boronate
Molecular Weight (g/mol) 221.07 208.06 247.13 283.16
Functional Groups Boronate ester, amine Boronate ester Bromine, amine Boronate ester, amine
Key Reactivity Suzuki coupling, amine reactions Suzuki coupling Nucleophilic substitution Suzuki coupling, kinase inhibition
Commercial Availability Discontinued Available Available Limited

Biological Activity

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine, also known as 1-Methylpyrazole-4-boronic acid pinacol ester (CAS No. 761446-44-0), is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity based on existing research findings, including case studies and data tables.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC10H17BN2O2
Molecular Weight208.07 g/mol
Melting Point59-64 °C
Purity>98% (GC)

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been utilized in the synthesis of various derivatives that act as inhibitors of key proteins involved in cancer progression. For instance:

  • JAK2 Inhibitors : The compound's derivatives have shown efficacy as JAK2 inhibitors in the treatment of myeloproliferative disorders. These inhibitors target the Janus kinase 2 pathway, which is often dysregulated in cancers .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cancer cells. The presence of the boronic acid moiety allows for reversible binding to proteins involved in signal transduction pathways. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Case Studies

  • Study on c-Met Kinase Inhibition : A series of analogs derived from 1-Methylpyrazole were evaluated for their ability to inhibit c-Met kinase. The results demonstrated that certain derivatives significantly reduced cell viability in c-Met-dependent cancer cell lines .
  • γ-Secretase Modulators : Another study highlighted the use of this compound in developing γ-secretase modulators aimed at Alzheimer's disease treatment. The modulation of this enzyme is crucial for reducing amyloid-beta peptide production .

Research Findings

Recent studies have focused on synthesizing novel compounds based on the pyrazole framework to enhance biological activity. For example:

Compound NameActivity TypeReference
1-Methylpyrazole derivativesJAK2 inhibition
Pyrido-indole derivativesc-Met kinase inhibition
γ-secretase modulatorsAlzheimer's treatment

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